6-nitro-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. . The addition of a nitro group and a carboxamide moiety to the indole structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-1H-indole-2-carboxamide typically involves the nitration of 1H-indole-2-carboxamide. A common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 6-position of the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole nitrogen or the carboxamide group, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-oxide or carboxylic acid derivatives.
Reduction: Amino derivatives of the indole compound.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-nitro-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
6-Amino-1H-indole-2-carboxamide: Similar structure but with an amino group instead of a nitro group, showing different reactivity and biological activity.
5-Nitro-1H-indole-2-carboxamide: Nitro group at a different position, leading to variations in chemical properties and biological effects.
6-Nitro-1H-indole-3-carboxamide: Carboxamide group at a different position, affecting its interaction with molecular targets.
Uniqueness: 6-Nitro-1H-indole-2-carboxamide is unique due to the specific positioning of the nitro and carboxamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
6-nitro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C9H7N3O3/c10-9(13)8-3-5-1-2-6(12(14)15)4-7(5)11-8/h1-4,11H,(H2,10,13) |
InChI Key |
DPXIXEHMZRWFIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.